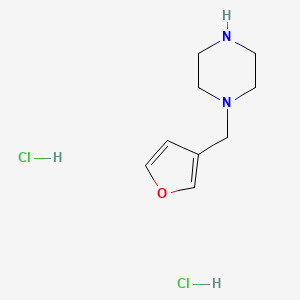

1-(3-Furylmethyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(furan-3-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWMZSNDJWKPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=COC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Furylmethyl)piperazine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Furylmethyl)piperazine Dihydrochloride. While specific experimental data for this compound is not widely published, this document synthesizes information from analogous N-substituted piperazine dihydrochlorides and leverages fundamental chemical principles to establish a robust profile. It is intended for researchers, scientists, and professionals in drug development. The guide covers physicochemical characteristics, proposed synthesis and purification protocols, detailed analytical methodologies for characterization, and discusses stability, storage, and the potential pharmacological context of this molecule.

Introduction and Molecular Overview

1-(3-Furylmethyl)piperazine Dihydrochloride is a heterocyclic organic compound featuring a central piperazine ring N-substituted with a 3-furylmethyl group. It is presented as a dihydrochloride salt, enhancing its stability and aqueous solubility. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of applications, including antipsychotic, antidepressant, and antihistamine drugs.[1][2] The incorporation of a furan moiety, another heterocycle of significant pharmacological interest, suggests potential for this molecule as a novel building block or active agent in drug discovery programs.[3][4]

The piperazine ring's conformational flexibility and the ability of its two nitrogen atoms to form hydrogen bonds and ionic interactions make it an invaluable pharmacophore for drug design.[4][5] This guide serves to consolidate the expected chemical behavior and analytical considerations for 1-(3-Furylmethyl)piperazine Dihydrochloride to support its synthesis, characterization, and evaluation in a research setting.

Caption: Chemical structure of 1-(3-Furylmethyl)piperazine Dihydrochloride.

Physicochemical Properties

The properties of 1-(3-Furylmethyl)piperazine Dihydrochloride are determined by its constituent parts: the piperazine ring, the furylmethyl substituent, and its nature as a dihydrochloride salt. The following table summarizes its calculated and predicted properties, drawing analogies from similar structures like piperazine dihydrochloride and other N-substituted piperazine salts.

| Property | Value / Expected Value | Rationale / Reference |

| Chemical Formula | C₉H₁₆Cl₂N₂O | Calculated |

| Molecular Weight | 239.14 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Typical for piperazine hydrochloride salts. |

| Melting Point | >200 °C (with decomposition) | Dihydrochloride salts of piperazine derivatives typically have high melting points. For example, 1-(3-Trifluoromethylphenyl)piperazine HCl melts at 239-241 °C.[6] |

| Solubility | Highly soluble in water; soluble in polar solvents like methanol and ethanol. | The dihydrochloride salt form significantly increases aqueous solubility. Piperazine dihydrochloride is freely soluble in water.[7][8] |

| pKa | (Expected) ~5-6 and ~9-10 | Based on the two nitrogen atoms of the piperazine ring. The exact values would be influenced by the furylmethyl group. |

Synthesis and Purification

The synthesis of 1-(3-Furylmethyl)piperazine Dihydrochloride can be logically achieved through a standard N-alkylation of piperazine, followed by conversion to the dihydrochloride salt. This approach is a common and effective method for producing monosubstituted piperazines.[9]

Caption: Proposed workflow for the synthesis of 1-(3-Furylmethyl)piperazine Dihydrochloride.

Experimental Protocol: Synthesis

Causality: Using an excess of piperazine is a standard strategy in monosubstitution reactions to minimize the formation of the disubstituted by-product, 1,4-bis(3-furylmethyl)piperazine. The reaction is typically heated to increase the rate of the nucleophilic substitution.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperazine (e.g., 3-5 equivalents) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Alkylating Agent: To the stirred solution, add 3-(chloromethyl)furan (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-24 hours). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation of Free Base:

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in water and make the solution basic (pH > 12) with an aqueous base (e.g., NaOH).

-

Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-(3-Furylmethyl)piperazine free base.

-

-

Salt Formation:

-

Dissolve the crude free base in a minimal amount of a suitable alcohol (e.g., isopropanol or ethanol).

-

Slowly add two equivalents of concentrated hydrochloric acid or a solution of HCl in a solvent like ether, while stirring.

-

The dihydrochloride salt should precipitate out of the solution. The mixture may be cooled in an ice bath to maximize precipitation.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent (e.g., cold isopropanol or diethyl ether) to remove impurities.

-

Dry the final product under vacuum to yield pure 1-(3-Furylmethyl)piperazine Dihydrochloride.

-

Analytical Characterization

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating analytical system.[10][11][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. chemwhat.com [chemwhat.com]

- 7. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. Piperazine synthesis [organic-chemistry.org]

- 10. etd.auburn.edu [etd.auburn.edu]

- 11. researchgate.net [researchgate.net]

- 12. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | National Institute of Justice [nij.ojp.gov]

Technical Profile: 1-(3-Furylmethyl)piperazine Dihydrochloride

[1][2]

Executive Summary

1-(3-Furylmethyl)piperazine dihydrochloride is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically within the antipsychotic and antidepressant therapeutic classes.[1]

While the free base form is indexed under CAS 777829-43-3 , the dihydrochloride salt is the preferred stable form for storage and handling in medicinal chemistry workflows.[1] This guide details the physicochemical identity, synthesis protocols, and handling requirements for this compound, designed for researchers requiring high-purity synthons for fragment-based drug discovery (FBDD).[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

The distinction between the free base and the dihydrochloride salt is critical for stoichiometric calculations in synthesis. The salt form significantly enhances water solubility and oxidative stability compared to the free amine.

Table 1: Physicochemical Specifications

| Property | Free Base | Dihydrochloride Salt |

| CAS Number | 777829-43-3 | Not independently indexed (Ref: Base CAS) |

| IUPAC Name | 1-(Furan-3-ylmethyl)piperazine | 1-(Furan-3-ylmethyl)piperazine dihydrochloride |

| Molecular Formula | C₉H₁₄N₂O | C₉H₁₄N₂O[1] · 2HCl |

| Molecular Weight | 166.22 g/mol | 239.14 g/mol |

| Appearance | Viscous yellow oil (typical) | White to off-white crystalline solid |

| Solubility | DCM, Methanol, DMSO | Water, Methanol, DMSO |

| SMILES | C1CN(CCN1)CC2=COC=C2 | C1CN(CCN1)CC2=COC=C2.Cl.Cl |

| InChI Key | Base:[2][3] AGUUKKXWABRVBZ-UHFFFAOYSA-N | Salt:[1] Derived from Base |

Technical Note: When sourcing this material, vendors may list it under the free base CAS number even if supplying the salt. Always verify the Certificate of Analysis (CoA) for chloride content (typically ~29-30% by weight for the 2HCl salt).[1]

Synthesis & Manufacturing Protocol

The synthesis of 1-(3-Furylmethyl)piperazine relies on a Reductive Amination strategy.[1] This route is preferred over direct alkylation (using 3-(chloromethyl)furan) due to the instability of furan-methyl halides and the risk of over-alkylation.[1]

Mechanism of Action

-

Imine Formation: Condensation of 3-furaldehyde with excess piperazine .[1]

-

Reduction: Selective reduction of the iminium intermediate using Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄).[1]

-

Salt Formation: Precipitation using anhydrous HCl in diethyl ether or dioxane.[1]

Diagram 1: Synthesis Pathway (DOT)

Caption: Reductive amination pathway utilizing mild reducing agents to preserve the sensitive furan ring.

Step-by-Step Protocol

-

Imine Formation:

-

Reduction:

-

Workup (Base Isolation):

-

Salt Formation (Dihydrochloride):

-

Dissolve the purified free base oil in a minimum volume of Ethanol or Diethyl Ether.

-

Add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C with vigorous stirring.

-

Filter the resulting white precipitate, wash with cold ether, and dry under vacuum.

-

Applications in Drug Discovery[4][8][11][12][13][14]

This scaffold is a "privileged structure" in medicinal chemistry.[1][4][5] The piperazine ring provides a basic center for receptor binding (often interacting with Aspartate residues in GPCRs), while the 3-furan moiety offers distinct electronic properties compared to standard phenyl or 2-furan rings.[1]

Structural Advantages[8][12]

-

Metabolic Stability: The 3-substituted furan is generally less prone to metabolic ring opening compared to 2-substituted furans, which can form reactive enal intermediates.[1]

-

Vector Positioning: The 3-position geometry orients the piperazine differently than the 2-position, allowing exploration of novel chemical space in the binding pocket.[1]

Diagram 2: Logical Application Workflow

Caption: The secondary amine functionality allows rapid diversification into amides, sulfonamides, and N-aryl derivatives.[1]

Analytical Characterization

To validate the integrity of the synthesized salt, the following analytical signals are diagnostic.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Furan Ring Protons: Distinct signals in the aromatic region.

-

Linker: Singlet at ~3.6 ppm (CH₂-N) (shifts downfield in salt form).[1]

-

Piperazine Core: Two multiplets at ~3.0–3.5 ppm (8H).[1]

-

Exchangeable Protons: Broad singlet >10 ppm (NH₂⁺ Cl⁻).[1]

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: 167.12 m/z (Corresponds to the free base cation).[1]

Safety & Handling

-

Hygroscopicity: The dihydrochloride salt is hygroscopic.[6] Store in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

-

Hazards:

-

Protocol: Always handle in a fume hood. In case of contact, wash with copious amounts of water.

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational protocol for synthesis).

-

Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on piperazine/furan scaffolds).

-

PubChem. (2024).[1] Compound Summary: 1-(Furan-3-ylmethyl)piperazine.[1] Retrieved from [Link]

Sources

- 1. 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione | C22H30N6O4 | CID 4894361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:1000044-19-8 | 1-(3-difluoromethylphenyl)piperazine hydrochloride | Chemsrc [chemsrc.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. Piperazine Dihydrochloride | 142-64-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]

"physical and chemical characteristics of 1-(3-Furylmethyl)piperazine"

Physicochemical Profile, Synthetic Pathways, and Metabolic Liabilities

Executive Summary

1-(3-Furylmethyl)piperazine is a specialized heterocyclic building block utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, specifically targeting serotonergic (5-HT) and dopaminergic subtypes. Structurally, it comprises a piperazine core linked via a methylene bridge to the C3 position of a furan ring.

This guide analyzes its utility as a bioisostere —where the 3-furyl moiety serves as a slightly more polar, metabolic alternative to a phenyl ring—and details the critical handling protocols required due to the acid-sensitivity of the furan system.

Molecular Architecture & Identification

The compound is defined by the attachment of the furan ring at the less electron-rich C3 position, offering distinct electronic properties compared to its C2 regioisomer.

| Attribute | Specification |

| IUPAC Name | 1-(Furan-3-ylmethyl)piperazine |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| SMILES | C1CN(CCN1)CC2=COC=C2 |

| Key Functional Groups | Secondary Amine (Nucleophile), Furan (Aromatic/Acid-sensitive) |

Physicochemical Characteristics

Data below represents consensus calculated values standard for early-stage discovery, as specific experimental constants for this intermediate are library-dependent.

| Property | Value (Calc.) | Drug Design Implication |

| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderate Lipophilicity: The compound resides in the optimal "fragment space" (LogP < 3), allowing for further functionalization without violating Lipinski's Rule of 5. |

| pKa (N4 - Secondary) | 9.6 ± 0.2 | Highly Basic: Exists predominantly as a cation at physiological pH (7.4), facilitating solubility and electrostatic interactions with receptor aspartate residues. |

| pKa (N1 - Tertiary) | 5.8 ± 0.3 | Weakly Basic: The proximity to the electron-withdrawing furan ring (via methylene) lowers the basicity of the tertiary nitrogen. |

| Topological Polar Surface Area (TPSA) | ~25 Ų | CNS Penetration: Low TPSA suggests high blood-brain barrier (BBB) permeability, making it ideal for neuropharmacology. |

| Boiling Point | ~260°C (760 mmHg) | High boiling point requires vacuum distillation (e.g., Kugelrohr) for purification rather than atmospheric distillation. |

Expert Insight: The 3-Furyl vs. 2-Furyl Distinction

The 3-furyl attachment is strategically significant. While 2-furyl derivatives are electron-rich and prone to rapid electrophilic aromatic substitution or acid-catalyzed polymerization, the 3-furyl isomer is electronically more "phenyl-like" (less electron-rich). This confers slightly improved stability under acidic synthetic conditions, though precautions are still necessary.

Synthetic Accessibility: Reductive Amination

The most robust route to 1-(3-Furylmethyl)piperazine is the reductive amination of 3-furaldehyde with excess piperazine. This method avoids the risk of over-alkylation seen with alkyl halides.

Protocol: Reductive Amination with NaBH(OAc)₃

Objective: Mono-alkylation of piperazine while preserving the acid-sensitive furan ring.

Reagents:

-

3-Furaldehyde (1.0 eq)

-

Piperazine (3.0 eq) – Excess prevents bis-alkylation

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acid Catalyst: Acetic Acid (1.0 eq)

Step-by-Step Methodology:

-

Imine Formation: Dissolve piperazine (3.0 eq) in anhydrous DCM under N₂ atmosphere. Add 3-furaldehyde (1.0 eq) dropwise.

-

Critical Control: Maintain temperature at 0°C initially. The excess amine acts as a buffer.

-

-

Reduction: Add Acetic Acid (1.0 eq) followed by portion-wise addition of STAB (1.5 eq).

-

Why STAB? Unlike NaCNBH₃, STAB is non-toxic and works faster. Unlike NaBH₄, it does not reduce the aldehyde before the imine forms.

-

-

Quench & Workup: Stir at room temperature for 4–12 hours. Quench with saturated aqueous NaHCO₃ (pH ~8).

-

Caution: Do not use strong mineral acids (HCl) during workup, as low pH (< 2) can trigger furan ring opening to form 1,4-dicarbonyls (succindialdehyde derivatives).

-

-

Purification: Extract with DCM. The excess piperazine remains in the aqueous phase or can be removed via high-vacuum sublimation.

Visualization: Synthetic Workflow

Figure 1: Reductive amination pathway utilizing STAB to ensure mono-alkylation and furan stability.

Reactivity & Metabolic Liability (Toxicology)

Researchers must be aware that while the furan ring is a bioisostere, it carries a structural alert for toxicity.

Mechanism of Bioactivation

The furan ring is susceptible to metabolic oxidation by Cytochrome P450 enzymes (specifically CYP2E1).[1]

-

Epoxidation: CYP450 oxidizes the furan double bond to a cis-enedione epoxide.[1]

-

Ring Opening: The epoxide collapses to form a reactive

-unsaturated dicarbonyl (cis-2-butene-1,4-dial). -

Covalent Binding: This electrophile reacts with nucleophiles (cysteine/lysine residues) on proteins or DNA, leading to potential hepatotoxicity.

Mitigation Strategy: In drug design, block the metabolic "hotspots" (C2/C5 positions of the furan) with substituents (e.g., methyl or chlorine) to sterically hinder CYP450 approach, or replace the furan with a thiophene or oxazole if toxicity is observed.

Visualization: Metabolic Activation Pathway

Figure 2: Bioactivation pathway of the furan moiety, highlighting the risk of reactive metabolite formation.

Experimental Handling & Storage

To maintain the integrity of 1-(3-Furylmethyl)piperazine, the following "Self-Validating" protocols should be observed:

-

Storage: Store under Argon at -20°C. The secondary amine is prone to absorbing CO₂ (forming carbamates) and the furan is light-sensitive (photo-oxidation).

-

Purity Check (NMR):

-

Diagnostic Signal: Look for the furan protons. In CDCl₃, 3-substituted furans show distinct peaks at ~7.4 ppm (C2-H), ~7.4 ppm (C5-H), and ~6.4 ppm (C4-H).

-

Degradation Flag: Disappearance of the 7.4 ppm peaks and appearance of broad aliphatic signals indicates ring opening/polymerization.

-

-

Solubility: Highly soluble in polar organic solvents (MeOH, DCM, DMSO). Moderately soluble in water; solubility increases significantly at pH < 9.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

-

Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link

-

Kirsch, P. (2008). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. (Contextual reference for bioisosteres and heteroatom stability). Wiley-VCH.[2]

Sources

An In-depth Technical Guide to the Solubility of 1-(3-Furylmethyl)piperazine Dihydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 1-(3-Furylmethyl)piperazine Dihydrochloride, a heterocyclic amine salt with potential applications in drug development. We delve into the physicochemical principles governing its solubility, present a detailed protocol for its experimental determination using the gold-standard shake-flask method, and analyze its expected solubility profile across a range of pharmaceutically relevant solvents. This document is intended for researchers, scientists, and drug development professionals to provide both a theoretical foundation and practical guidance for formulation and development activities involving this compound.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed medicine is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount factor. Poor solubility can lead to low dissolution rates, incomplete absorption from the gastrointestinal tract, and ultimately, insufficient bioavailability to elicit a therapeutic effect. For ionizable compounds, forming a salt, such as a dihydrochloride, is a primary strategy to enhance aqueous solubility and improve biopharmaceutical performance.[1]

This guide focuses on 1-(3-Furylmethyl)piperazine Dihydrochloride. Understanding its behavior in different solvent systems is not merely an academic exercise; it is a foundational requirement for every stage of development, from early-stage screening to final dosage form design. This document provides the necessary expertise and field-proven insights to empower researchers to make informed decisions, ensuring that formulation strategies are built on a solid foundation of scientific integrity.

Physicochemical Properties of 1-(3-Furylmethyl)piperazine Dihydrochloride

To understand the solubility of 1-(3-Furylmethyl)piperazine Dihydrochloride, one must first appreciate its molecular structure and inherent properties. The molecule consists of a piperazine ring, a basic diamine, attached to a furylmethyl group. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated.

-

Molecular Structure:

-

Piperazine Core: A six-membered ring with two opposing nitrogen atoms. This moiety is basic and readily forms salts. Piperazine itself is freely soluble in water.[2][3]

-

Furylmethyl Group: A furan ring attached via a methylene bridge. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. While furan itself is only slightly soluble in water, its presence influences the overall polarity and potential for hydrogen bonding of the molecule.[4][5]

-

Dihydrochloride Salt: The presence of two hydrochloride ions signifies that the compound is the salt of a dibasic amine. This salt form is intentionally created to dramatically increase aqueous solubility compared to the free base. The protonated nitrogens create strong ion-dipole interactions with water molecules.[6]

-

Expected Physicochemical Characteristics:

| Property | Expected Characteristic | Rationale |

| Appearance | White to off-white crystalline powder | Typical for hydrochloride salts of organic amines.[7] |

| pKa | Two pKa values, likely in the ranges of 8-10 and 4-6 | Characteristic of piperazine and its derivatives, representing the two protonation steps of the diamine. The exact values dictate the pH range over which the compound is ionized. |

| Hygroscopicity | Moderate to High | Hydrochloride salts often exhibit hygroscopicity. This property is critical as water uptake can affect the physical stability and handling of the API.[8] |

| LogP (free base) | Low to Moderate | The piperazine ring is hydrophilic, while the furylmethyl group adds some lipophilicity. An estimated LogP provides insight into its solubility in organic vs. aqueous phases. |

Theoretical Framework: pH-Dependent Solubility of a Dihydrochloride Salt

The solubility of 1-(3-Furylmethyl)piperazine Dihydrochloride is intrinsically linked to the pH of the medium. As a salt of a weak base, its dissolution and ionization are governed by the Henderson-Hasselbalch equation and the principle of solubility products.[9][10]

An amine dihydrochloride salt (BH₂²⁺ 2Cl⁻) dissolves in water to release the diprotonated base (BH₂²⁺) and chloride ions. The diprotonated species exists in equilibrium with the monoprotonated (BH⁺) and neutral free base (B) forms, depending on the pH:

BH₂²⁺ ⇌ BH⁺ + H⁺ ⇌ B + 2H⁺

-

In Acidic Media (e.g., pH 1-3): The equilibrium is shifted far to the left. The predominant species is the highly soluble, fully ionized BH₂²⁺. The solubility is high and relatively constant in this range. At very low pH, a "common ion effect" from the chloride ions in the acidic medium (e.g., HCl) can slightly suppress solubility.[10]

-

In Mid-Range pH (e.g., pH 4-8): As the pH increases, the compound begins to deprotonate, first to the BH⁺ form and then to the neutral free base B. The intrinsic solubility of the free base is typically much lower than that of the salt forms. Therefore, as the pH rises through the pKa values of the compound, the overall solubility will dramatically decrease.

-

In Basic Media (e.g., pH > 9): The equilibrium is shifted far to the right, and the predominant species is the neutral free base (B). In this region, the solubility will be at its lowest, reflecting the intrinsic solubility of the non-ionized form.

This pH-dependent behavior is a critical consideration for oral drug development, as the API will encounter a wide range of pH environments from the stomach (pH ~1.5-3.5) to the small intestine (pH ~6.0-7.5).

Experimental Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[11][12][13] This protocol is a self-validating system designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Detailed Step-by-Step Protocol

-

Preparation of Solvents: Prepare a panel of relevant solvents. This should include aqueous buffers at various pH levels (e.g., 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffered Saline (PBS, pH 7.4)) and common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)).[14]

-

Addition of Excess Solid: Add an excess amount of 1-(3-Furylmethyl)piperazine Dihydrochloride to a known volume of each solvent in a sealed, inert container (e.g., a glass vial). "Excess" is critical; there must be visible undissolved solid material throughout the experiment to ensure saturation.[12]

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C for physiological relevance) for a predetermined period.[15]

-

Causality: A minimum of 24 to 48 hours is typically required to ensure the system reaches thermodynamic equilibrium.[12][15] For some compounds, 72 hours may be necessary. To validate equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h) to confirm the concentration has plateaued.[15]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Trustworthiness: To ensure no solid particulates are carried over, the supernatant must be clarified. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). Pre-conditioning the filter by passing a small amount of the solution through it first can prevent loss of the analyte due to adsorption.[15]

-

-

Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solid Phase Analysis: After the experiment, recover the remaining solid from the aqueous buffer vials and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

-

Causality: This step is crucial for salt solubility studies. It verifies whether the solid in equilibrium with the solution is still the original dihydrochloride salt or if it has converted to the free base or a different polymorphic form, which would significantly alter the interpretation of the results.[15][16]

-

Visualization of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility Profile of 1-(3-Furylmethyl)piperazine Dihydrochloride

Based on the physicochemical principles of piperazine salts, the following table summarizes the expected solubility profile for 1-(3-Furylmethyl)piperazine Dihydrochloride. Actual experimental values must be determined using the protocol described above. The qualitative descriptors are based on USP definitions.

| Solvent / Medium | Expected Solubility (mg/mL) | Qualitative Descriptor | Rationale |

| 0.1 N HCl (pH ~1.2) | > 100 | Very Soluble | The compound is fully protonated (BH₂²⁺), maximizing interaction with water. High chloride concentration may cause a slight common-ion effect.[10] |

| Acetate Buffer (pH 4.5) | 10 - 100 | Soluble to Freely Soluble | The compound is still predominantly in its ionized forms (BH₂²⁺ and BH⁺), maintaining high aqueous solubility.[9] |

| Phosphate Buffer (pH 7.4) | 1 - 10 | Sparingly Soluble | At physiological pH, a significant portion of the compound will have converted to the less soluble free base, causing a sharp drop in solubility. |

| Water | > 33 | Freely Soluble | As a dihydrochloride salt, it should be freely soluble in water. The final pH of the solution will be acidic due to the hydrolysis of the salt.[7] |

| Methanol / Ethanol | 1 - 33 | Sparingly to Slightly Soluble | These polar protic solvents can solvate the ions, but less effectively than water. Piperazine dihydrochloride itself is slightly soluble in methanol and ethanol. |

| Acetonitrile | < 1 | Very Slightly Soluble | As a polar aprotic solvent, it is less effective at solvating both the charged amine and the chloride counter-ions. |

| Dimethyl Sulfoxide (DMSO) | > 10 | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Chloroform / Hexane | < 0.1 | Insoluble | These nonpolar solvents cannot effectively solvate the charged ionic species of the salt.[17] |

Conclusion and Formulation Insights

This guide establishes a comprehensive framework for understanding and determining the solubility of 1-(3-Furylmethyl)piperazine Dihydrochloride. Its solubility is fundamentally pH-dependent, exhibiting high solubility in acidic conditions and significantly lower solubility at neutral and basic pH. This profile is characteristic of a dihydrochloride salt of a weak base and has profound implications for drug development.

-

For Oral Formulations: The high solubility in acidic pH suggests that the drug will dissolve readily in the stomach. However, the potential for it to precipitate upon entering the higher pH of the small intestine must be carefully evaluated. Formulation strategies such as the inclusion of precipitation inhibitors or pH-modifiers may be necessary to maintain solubility and ensure adequate absorption.

-

For Parenteral Formulations: The high aqueous solubility makes this salt form a strong candidate for parenteral formulations. However, the formulation pH must be carefully controlled to be acidic enough to ensure the drug remains in solution, while also being physiologically tolerable.

The robust, self-validating experimental protocol provided herein is essential for generating the accurate and reliable data needed to guide these critical formulation decisions. By combining a strong theoretical understanding with rigorous experimental practice, researchers can effectively navigate the challenges posed by API solubility and advance the development of new therapeutic agents.

References

- Vertex AI Search. (2026-01-26).

- SWGDrug. (2005-06-27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.

-

PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296. Available from: [Link].

-

Wikipedia. Piperazine. Available from: [Link].

-

Solubility of Things. Solubility of Piperazine (C4H10N2). Available from: [Link].

-

ResearchGate. (2016-01-23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Available from: [Link].

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link].

-

MDPI. (2024-12-10). Pharmacological activity of furan derivatives. Available from: [Link].

-

Raytor. (2026-01-23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link].

-

ScienceDirect. (2025-08-07). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Available from: [Link].

-

University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Available from: [Link].

-

USP-NF. (2013-11-21). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Available from: [Link].

-

G.AMPHRAY LABORATORIES. PIPERAZINE DIHYDROCHLORIDE. Available from: [Link].

-

PubChem. Piperazine | C4H10N2 | CID 4837. Available from: [Link].

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link].

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available from: [Link].

-

MDPI. (2022-11-23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Available from: [Link].

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available from: [Link].

-

The Good Scents Company. piperazine dihydrochloride, 142-64-3. Available from: [Link].

-

Wiley Online Library. (2010-03-01). Pharmaceutical Salts Optimization of Solubility or Even More?. Available from: [Link].

-

protocols.io. (2024-12-09). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link].

-

University of Alberta. Isolation (Recovery) of amines. Available from: [Link].

-

ResearchGate. (2024-01-25). Furan: A Promising Scaffold for Biological Activity. Available from: [Link].

-

ResearchGate. (2025-08-05). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Available from: [Link].

-

ResearchGate. (2025-12-21). Physical Properties of Piperazine (PZ) Activated Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD + PZ). Available from: [Link].

-

ResearchGate. (2025-08-10). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Available from: [Link].

-

ResearchGate. (2025-08-07). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Available from: [Link].

-

PubMed. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Available from: [Link].

-

Wikipedia. Furan. Available from: [Link].

Sources

- 1. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ijabbr.com [ijabbr.com]

- 5. Furan - Wikipedia [en.wikipedia.org]

- 6. Isolation (Recovery) [chem.ualberta.ca]

- 7. nbinno.com [nbinno.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. uspnf.com [uspnf.com]

- 15. raytor.com [raytor.com]

- 16. researchgate.net [researchgate.net]

- 17. swgdrug.org [swgdrug.org]

"stability of 1-(3-Furylmethyl)piperazine dihydrochloride under various conditions"

Technical Evaluation: Stability Profile of 1-(3-Furylmethyl)piperazine Dihydrochloride

Executive Summary This technical guide evaluates the stability of 1-(3-Furylmethyl)piperazine dihydrochloride , a specialized heterocyclic building block used in medicinal chemistry. While the piperazine moiety is robust, the compound exhibits a specific "structural tension" due to the incompatibility between the acid-labile furan ring and the acidic nature of the dihydrochloride salt.

Critical Insight: The primary stability risk is moisture-induced acidolysis . Upon deliquescence, the dihydrochloride salt generates a locally acidic environment (pH < 3), which catalyzes the opening of the furan ring, leading to rapid degradation into reactive dicarbonyls and subsequent polymerization. Strict exclusion of moisture is the single most critical factor in preserving the integrity of this compound.

Chemical Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

-

Compound Name: 1-(3-Furylmethyl)piperazine dihydrochloride

-

Chemical Class: Heterocyclic amine salt

-

Structural Components:

-

Piperazine Ring: Secondary amine, basic, generally stable.

-

Methylene Bridge: Connects the two rings; chemically inert under standard conditions.

-

3-Furan Ring: Electron-rich aromatic system; sensitive to electrophiles, acids, and oxidation.

-

Dihydrochloride Counterions (2HCl): Provides solubility and solid-state crystallinity but introduces intrinsic acidity.

-

| Property | Characteristic | Implication for Stability |

| Hygroscopicity | High (Salt form) | Prone to absorbing atmospheric water, leading to deliquescence. |

| Acidity (Aqueous) | pH ~1.0 – 3.0 | Sufficiently acidic to catalyze furan ring opening over time. |

| Electronic State | Electron-rich (Furan) | Susceptible to oxidation and electrophilic attack. |

| Solid State | Crystalline Powder | Stable if kept dry; lattice energy protects against autoxidation. |

Mechanistic Stability Analysis

The "Acid-Moisture" Paradox (Hydrolytic Instability)

The most significant degradation pathway is the acid-catalyzed hydrolysis of the furan ring. Unlike the 2-furyl isomer, the 3-furyl isomer is slightly less reactive toward electrophiles but remains highly susceptible to acid.

-

Mechanism:

-

Moisture Absorption: The hygroscopic salt pulls water from the atmosphere.

-

Protonation: The solubilized HCl protonates the furan ring (typically at the

-position, C2 or C5). -

Nucleophilic Attack: Water attacks the carbocation intermediate.

-

Ring Opening: The hemiacetal intermediate collapses, opening the ring to form 1,4-dicarbonyl compounds (e.g., substituted succindialdehydes).

-

Polymerization: These dicarbonyls are highly reactive cross-linkers, leading to the formation of brown/black tars (humins).

-

Oxidative Instability

-

Secondary Amine: The piperazine nitrogen (N4) is susceptible to oxidation to form N-oxides, particularly in solution.

-

Furan Ring: Furan is sensitive to singlet oxygen (

), forming endoperoxides which rearrange to toxic unsaturated dicarbonyls. This reaction is accelerated by light.

Thermal Stability

-

Solid State: Generally stable up to melting point if dry.

-

Melt Phase: Decomposition occurs rapidly upon melting due to the loss of crystal lattice stabilization, allowing the acidic protons to react with the furan ring.

Visualizing the Degradation Pathway

The following diagram illustrates the critical acid-catalyzed degradation pathway triggered by moisture.

Figure 1: The cascade of moisture-induced acidolysis leading to polymerization.

Experimental Protocols: Stability Testing

To validate the stability profile of a specific batch, the following "Forced Degradation" protocol is recommended. This protocol is designed to be self-validating by including positive controls.

Stress Testing Conditions (Forced Degradation)

| Stress Type | Condition | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | High Degradation. Furan ring opening. Loss of UV signal. |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | Moderate Stability. Piperazine is stable; furan is relatively stable to base compared to acid. |

| Oxidation | 3% H₂O₂, RT | 4-6 Hours | Degradation. N-oxide formation and furan oxidation. |

| Thermal (Solid) | 60°C, Dry | 7 Days | Stable. Confirmation of solid-state robustness. |

| Photostability | 1.2M Lux hours | -- | Moderate Degradation. Furan absorbs UV; protect from light. |

Analytical Method (HPLC-UV/MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Do not use Phosphate buffer if MS detection is used).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 215 nm (Piperazine) and 254 nm (Furan).

-

Pass Criteria: Purity > 98.0%; no single impurity > 0.5%.

Workflow Visualization

Figure 2: Step-by-step workflow for validating compound stability.

Handling & Storage Recommendations

Based on the mechanistic analysis, the following protocols are mandatory to maintain compound integrity:

-

Primary Storage:

-

Temperature: -20°C (Long term) or 4°C (Short term).

-

Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).

-

Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or heat-shrink seals for long-term storage.

-

-

Handling:

-

Desiccation: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Solvent Choice: If preparing a stock solution, avoid water if possible. Use DMSO or Methanol.[1] If aqueous solution is required, use it immediately or buffer it to pH 7.0 to prevent acid-catalyzed degradation.

-

Re-sealing: Flush headspace with Argon before re-sealing.

-

-

Safety (SDS Context):

-

Piperazine derivatives are potential sensitizers.[2] Use gloves and a fume hood.

-

In case of contact, wash with soap and water (do not use acidic washes).

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Dihydrochloride (CAS 142-64-3). Note: Used for general salt properties.

- Dunlop, A. P. (1953). The Furans. Reinhold Publishing Corporation. (Classic text establishing the acid-sensitivity of the furan ring).

-

Sigma-Aldrich. Safety Data Sheet: 1-(2-Furylmethyl)piperazine (Analogous structure).

-

[3]

-

-

Moreau, C., et al. (2004). "Recent catalytic advances in the chemistry of substituted furans from carbohydrates and in the ensuing polymers.

-

ChemicalBook. Piperazine Dihydrochloride Properties and Stability.

Sources

- 1. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]

- 2. PIPERAZINE DIHYDROCHLORIDE | 142-64-3 [chemicalbook.com]

- 3. 1-(3-Chlorophenyl)piperazine 99 65369-76-8 [sigmaaldrich.com]

Methodological & Application

High-Resolution GC-MS Profiling of 1-(3-Furylmethyl)piperazine: Method Development & Validation

Executive Summary & Chemical Context

1-(3-Furylmethyl)piperazine is a heterocyclic secondary amine structurally analogous to the controlled substance 1-Benzylpiperazine (BZP).[1] While BZP contains a phenyl ring, this analyte incorporates a furan ring linked via a methylene bridge to the piperazine moiety.[1]

In drug development and forensic toxicology, this compound is analyzed either as a pharmaceutical building block or a potential "designer drug" mimic.[1] Its analysis presents specific challenges:

-

Polarity: The secondary amine function causes peak tailing and irreversible adsorption on non-polar GC stationary phases.[1]

-

Volatility: While sufficiently volatile for GC, the underivatized form yields poor peak symmetry, affecting quantification limits (LOQ).[1]

-

Fragmentation: The furan ring introduces specific fragmentation pathways distinct from the tropylium ion seen in BZP analysis.

This guide details a robust GC-MS protocol utilizing Trifluoroacetic Anhydride (TFAA) derivatization to ensure chromatographic stability and spectral specificity.[1]

Analyte Profile

| Property | Detail |

| IUPAC Name | 1-(furan-3-ylmethyl)piperazine |

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| pKa (Calculated) | ~9.8 (Secondary amine nitrogen) |

| Key Structural Feature | Secondary amine (N4) available for acylation; Acid-labile furan ring.[1] |

Sample Preparation & Derivatization Strategy

The Necessity of Derivatization

Direct injection of 1-(3-Furylmethyl)piperazine is possible but not recommended for trace analysis. The secondary amine hydrogen bonds with active silanol sites in the inlet liner and column, leading to:

-

Peak Tailing: Reduces resolution and integration accuracy.[1]

-

Memory Effects: Carryover to subsequent runs.

Selected Reagent: Trifluoroacetic Anhydride (TFAA).[1] Mechanism: Acylation of the secondary nitrogen. Benefit: Replaces the polar N-H bond with a volatile N-COCF3 group, increasing mass by 96 Da and improving peak shape.[1]

Protocol A: Biological Matrix (Plasma/Urine) Extraction

Note: This Liquid-Liquid Extraction (LLE) protocol exploits the basicity of the piperazine ring.[1]

-

Alkalinization: Aliquot 1.0 mL sample. Add 200 µL of 1.0 M NaOH (Target pH > 10).[1]

-

Reasoning: Ensures the piperazine is in its non-ionized (free base) form, making it hydrophobic.

-

-

Extraction: Add 3.0 mL Ethyl Acetate. Vortex vigorously for 2 minutes.[1]

-

Separation: Centrifuge at 3,500 rpm for 5 minutes. Transfer the organic (upper) layer to a clean borosilicate tube.[1]

-

Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Caution: Do not exceed 40°C; furan derivatives can be thermally unstable.[1]

-

Protocol B: Derivatization (TFAA)[1][2][3]

-

Reconstitution: Redissolve the dried residue (from Protocol A) or standard in 50 µL Ethyl Acetate.

-

Reaction: Add 50 µL TFAA. Cap the vial immediately (TFAA is moisture-sensitive).[1]

-

Incubation: Incubate at 60°C for 20 minutes.

-

Drying: Evaporate to dryness under nitrogen to remove excess acid byproducts.[1]

-

Final Solvent: Reconstitute in 100 µL Ethyl Acetate for GC-MS injection.

Instrumental Parameters (GC-MS)[1][2][4]

This method utilizes a standard 5% phenyl-methylpolysiloxane column, the industry standard for forensic drug screening.[1]

Gas Chromatograph (Agilent 7890B or equivalent)

| Parameter | Setting | Rationale |

| Inlet Mode | Splitless (1.0 min purge) | Maximizes sensitivity for trace analytes.[1] |

| Inlet Temperature | 250°C | Sufficient for volatilization without degrading the furan ring. |

| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Maintains consistent retention times.[1] |

| Column | HP-5MS UI (30m x 0.25mm x 0.25µm) | "Ultra Inert" phase reduces amine adsorption.[1] |

| Injection Volume | 1.0 µL | Standard volume to prevent backflash.[1] |

Oven Program

-

Initial: 60°C (Hold 1 min) - Traps volatiles.[1]

-

Ramp 1: 20°C/min to 280°C.

-

Final: 280°C (Hold 3 min) - Elutes high-boiling matrix components.

-

Total Run Time: ~15 minutes.

Mass Spectrometer (Single Quadrupole)

| Parameter | Setting |

| Transfer Line | 280°C |

| Ion Source | EI (70 eV), 230°C |

| Quadrupole | 150°C |

| Scan Mode | Full Scan (40-450 amu) for ID; SIM for Quant.[1] |

| Solvent Delay | 3.50 min (Must determine empirically) |

Mass Spectral Interpretation & Logic

Understanding the fragmentation is critical for distinguishing this analyte from BZP.

Fragmentation Pathway (Underivatized)

The molecule undergoes

-

Molecular Ion (

): m/z 166 (Weak intensity).[1] -

Base Peak (Predicted): m/z 81.

-

Piperazine Fragments: m/z 85 (ring opening) and m/z 56 (characteristic of unsubstituted piperazines).[1]

Fragmentation Pathway (TFAA Derivative)

Derivatization adds the trifluoroacetyl group (

-

Molecular Ion (

): m/z 262 (166 + 96).[1] -

Diagnostic Fragment: m/z 181.

-

Mechanism:[1] Loss of the furylmethyl group leaves the N-trifluoroacetyl-piperazine cation . This confirms the presence of the piperazine ring.

-

-

Base Peak: Often remains m/z 81 (furylmethyl) or shifts to m/z 166 depending on ionization energy distribution.[1]

Analytical Logic Diagram

The following diagram illustrates the decision tree for identifying the analyte based on MS data.

Figure 1: Mass Spectral Logic Tree for the identification of 1-(3-Furylmethyl)piperazine in both native and derivatized forms.

Validation Framework

To ensure the method meets forensic or pharmaceutical standards (e.g., SWGDRUG, ICH Q2), the following parameters must be validated.

Selectivity & Interference

-

Protocol: Analyze blank matrix and matrix spiked with common co-eluting substances (e.g., Caffeine, Cotinine, BZP).

-

Requirement: No interfering peaks at the retention time of the analyte (Target: Resolution > 1.5).

-

Note: BZP (m/z 91 base) and Furylmethyl-piperazine (m/z 81 base) are easily distinguished by mass spectrum even if retention times are close.[1]

Linearity & Range

-

Protocol: Prepare calibrators at 10, 50, 100, 500, and 1000 ng/mL.

-

Internal Standard: Use BZP-d7 or Piperazine-d8 added prior to extraction.[1]

-

Acceptance:

; Residuals < ±20%.[1]

Carryover

-

Risk: High for piperazines due to amine adsorption.[1]

-

Test: Inject the highest calibrator (1000 ng/mL) followed immediately by a solvent blank.

-

Limit: Analyte peak in blank must be < 20% of the LOQ signal.

References

-

SWGDRUG. (2025). SWGDRUG Mass Spectral Library, Version 3.14. Scientific Working Group for the Analysis of Seized Drugs. [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Piperazine Derivatives. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

Sources

Application Note: Functional Profiling of 1-(3-Furylmethyl)piperazine Activity

Introduction & Pharmacological Rationale[1][2][3][4][5][6][7][8]

1-(3-Furylmethyl)piperazine represents a chemical scaffold structurally analogous to the benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) class of compounds. In medicinal chemistry, the N-substituted piperazine moiety is a "privileged structure" predominantly associated with serotonergic (5-HT) and dopaminergic receptor modulation [1, 2].

The substitution of the phenyl ring (common in BZP) with a heteroaromatic furan ring alters the electronic and lipophilic profile (

This Application Note details the development of a functional cell-based assay to determine the activity (agonism vs. antagonism) of 1-(3-Furylmethyl)piperazine at the 5-HT

Assay Principle: Gq-Coupled GPCR Signaling

The 5-HT

We utilize a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) which increases fluorescence intensity upon binding free cytosolic calcium. This kinetic fluorescence response is measured in real-time using a kinetic plate reader (e.g., FLIPR or FlexStation).

Signaling Pathway Visualization

Figure 1: Gq-coupled signaling cascade utilized for the functional detection of 1-(3-Furylmethyl)piperazine activity.

Materials & Reagents

| Component | Specification | Purpose |

| Cell Line | HEK-293 stably expressing human 5-HT | Host system for receptor expression. |

| Test Compound | 1-(3-Furylmethyl)piperazine (>98% purity) | The analyte.[1] |

| Reference Agonist | Serotonin (5-HT) HCl or DOI | Positive control for assay validation. |

| Reference Antagonist | Ketanserin tartrate | Validation of inhibition mode. |

| Calcium Dye | Fluo-4 Direct™ or Calcium 6 Assay Kit | Detection of intracellular calcium flux. |

| Assay Buffer | HBSS + 20 mM HEPES, pH 7.4 | Physiological medium for live cells. |

| Probenecid | 2.5 mM (water soluble) | Inhibits anion transporters to prevent dye leakage. |

| Plates | 384-well, black wall, clear bottom, Poly-D-Lysine coated | Optical clarity for bottom-reading fluorescence. |

Experimental Protocol

Phase 1: Cell Preparation (Day -1)

-

Harvest Cells: Detach HEK-293-5HT2A cells using Accutase (avoid Trypsin to preserve receptor integrity).

-

Count & Plate: Resuspend cells in culture media at

cells/mL. Dispense 25 µL/well (10,000 cells/well) into the 384-well Poly-D-Lysine plate. -

Incubation: Incubate overnight at 37°C, 5% CO

to allow adherence and monolayer formation.

Phase 2: Dye Loading (Day 0, T-minus 2 hours)

-

Buffer Prep: Prepare 2X Dye Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium Dye reagent.

-

Loading: Add 25 µL of 2X Dye Loading Buffer directly to the cells (Total volume = 50 µL). Do not wash cells (reduces stress).

-

Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature (RT) to equilibrate signal.

Phase 3: Compound Preparation[6]

-

Stock Solution: Dissolve 1-(3-Furylmethyl)piperazine in 100% DMSO to 10 mM.

-

Serial Dilution: Prepare a 10-point dose-response curve (1:3 serial dilution) in Assay Buffer.

-

Top Concentration: 10 µM (final in well).

-

DMSO Control: 0.1% final concentration.

-

-

Source Plate: Transfer dilutions to a 384-well polypropylene source plate.

Phase 4: Assay Execution (Kinetic Read)

The assay is run in two modes to determine if the molecule is an Agonist or Antagonist .

Workflow Diagram

Figure 2: Step-by-step kinetic workflow on the FLIPR/FlexStation system.

A. Agonist Mode (Direct Stimulation)

-

Place cell plate and compound source plate in the reader.

-

Baseline: Record fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

-

Injection: Inject 12.5 µL of 5X Test Compound into the cell plate.

-

Read: Continuously record fluorescence for 120 seconds.

-

Hit Definition: A significant increase in RFU > 3x standard deviation of the vehicle control indicates agonism.

B. Antagonist Mode (Inhibition)

-

Pre-incubate cells with Test Compound for 15 minutes (if no agonist activity is observed in Mode A).

-

Challenge: Inject an

concentration of Serotonin (reference agonist). -

Read: Record fluorescence for 120 seconds.

-

Hit Definition: A reduction in the Serotonin-induced calcium peak indicates antagonism.

Data Analysis & Validation

Quantitative Metrics

Raw data is exported as Relative Fluorescence Units (RFU) vs. Time.

-

Response Calculation:

(Peak minus Baseline). -

Normalization: Normalize data to % of Positive Control (10 µM 5-HT).

-

Curve Fitting: Fit data to a 4-parameter logistic (4PL) equation to determine

(potency) or

Quality Control Criteria

A valid assay must meet the following statistical thresholds:

| Metric | Acceptance Criteria | Calculation |

| Z-Factor (Z') | > 0.5 | $1 - \frac{3(\sigma_p + \sigma_n)}{ |

| Signal-to-Background (S/B) | > 3.0 | |

| Reference EC50 | Within 3x of historical mean | Based on Serotonin standard curve. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Dye leakage / High esterase activity | Increase Probenecid to 5 mM; Wash cells after loading (if using non-Direct dye). |

| Low Signal Window | Poor receptor expression | Check cell passage number (<20); Re-select stable clone with antibiotics (G418/Puromycin). |

| High Well-to-Well Variability | Pipetting error or cell clumping | Use automated dispenser (Multidrop); Ensure single-cell suspension during plating. |

| Compound Precipitation | Low solubility of furan derivative | Limit DMSO to 0.5%; Sonicate stock solution; Check solubility in assay buffer visually. |

References

-

Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology.

-

Glennon, R. A., et al. (1986). Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Pharmacology Biochemistry and Behavior.

-

Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. (Comprehensive review covering SAR of piperazines and 5-HT receptors).

-

Thomsen, W., et al. (2005). Functional Assays for Screening GPCR Targets. Current Opinion in Biotechnology.

Sources

"using 1-(3-Furylmethyl)piperazine in CNS research"

Application Note: 1-(3-Furylmethyl)piperazine as a Privileged Scaffold for CNS Ligand Design

Executive Summary

This Application Note details the utility of 1-(3-Furylmethyl)piperazine (1-FMP) as a high-value building block in the synthesis of Central Nervous System (CNS) active agents. While piperazine scaffolds are ubiquitous in neuropharmacology, the incorporation of the 3-furylmethyl moiety offers a distinct bioisosteric advantage over traditional benzyl or thiophene analogs. This guide provides the rationale for its use in targeting G-Protein Coupled Receptors (GPCRs), specifically Dopamine (D2/D3) and Serotonin (5-HT) receptors, and outlines validated protocols for its derivatization and pharmacological evaluation.

Scientific Rationale: The "Privileged Scaffold" Hypothesis

Structural Significance in CNS Drug Discovery

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of antipsychotics (e.g., Aripiprazole, Olanzapine) and antidepressants.[1] Its success stems from its ability to adopt a chair conformation that directs substituents into specific receptor pockets while maintaining a basic nitrogen (pKa ~8.5–9.5) capable of forming critical salt bridges with aspartate residues in GPCR transmembrane helices.

Why the Furan Ring? Replacing a standard phenyl ring with a furan ring (via 1-(3-Furylmethyl)piperazine) introduces specific physicochemical changes:

-

Reduced Lipophilicity (LogP): Furan is less lipophilic than benzene, potentially improving solubility and reducing non-specific binding while maintaining aromaticity for

stacking interactions. -

Metabolic Stability: The 3-substituted furan is often more metabolically stable than 2-substituted furans, which are prone to rapid ring opening.

-

Electronic Profile: The oxygen atom in the furan ring acts as a hydrogen bond acceptor, offering a secondary anchor point within the receptor binding pocket that a phenyl ring cannot provide.

Target Receptors

Research indicates that N-substituted piperazines derived from 1-FMP are particularly effective ligands for:

-

Dopamine D2/D3 Receptors: The piperazine nitrogen binds to Asp114 (D2) or Asp110 (D3), while the furan tail occupies the secondary hydrophobic pocket.

-

Serotonin 5-HT1A/5-HT7 Receptors: Similar topology allows for high-affinity binding, often yielding partial agonist profiles useful for anxiolytic and antidepressant activity.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from the raw scaffold to a validated CNS-active lead compound.

Figure 1: Iterative workflow for utilizing 1-(3-Furylmethyl)piperazine in CNS ligand discovery.

Detailed Protocols

Protocol A: Modular Synthesis of 1-FMP Derivatives

Objective: To couple 1-(3-Furylmethyl)piperazine with a halogenated "head group" (e.g., a protected alkyl-aryl halide) to form a complete ligand.

Reagents:

-

1-(3-Furylmethyl)piperazine (1.0 equiv)

-

Target Alkyl Halide (e.g., 4-(4-chlorobutyl)-1,2-dimethoxybenzene) (1.1 equiv)

-

Potassium Carbonate (

), anhydrous (3.0 equiv) -

Potassium Iodide (KI), catalytic (0.1 equiv)

-

Acetonitrile (ACN), HPLC grade

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-Furylmethyl)piperazine (1.0 mmol) in ACN (10 mL).

-

Activation: Add anhydrous

(3.0 mmol) and catalytic KI. Stir at room temperature for 10 minutes. Note: KI accelerates the reaction via the Finkelstein reaction mechanism. -

Addition: Dropwise add the Target Alkyl Halide (1.1 mmol) dissolved in ACN (2 mL).

-

Reflux: Heat the mixture to reflux (

C) under nitrogen atmosphere for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1). -

Workup: Cool to room temperature. Filter off inorganic solids. Evaporate the solvent under reduced pressure.

-

Purification: Redissolve the residue in DCM and wash with water (

mL) and brine. Dry over

Self-Validation Check:

-

Success Indicator: Appearance of a new spot on TLC with lower Rf than the starting piperazine.

-

NMR Verification: Disappearance of the signal for the

protons of the alkyl halide and shifting of the piperazine ring protons.

Protocol B: Radioligand Binding Assay (Dopamine D2)

Objective: Determine the affinity (

Materials:

-

Membranes expressing human recombinant D2 receptors (CHO cell line).

-

Radioligand:

-Methylspiperone (0.5 nM final concentration). -

Non-specific binding agent: Haloperidol (10

M). -

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 5 mM

, 1 mM EDTA.

Procedure:

-

Preparation: Dilute test compounds (1-FMP derivatives) in DMSO to create a concentration range (

M to -

Incubation: In a 96-well plate, combine:

-

20

L Test Compound (or buffer for Total Binding). -

20

L -

160

L Membrane suspension (approx. 10-20

-

-

Equilibrium: Incubate at

C for 60 minutes. -

Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

-

Washing: Wash filters

with ice-cold Tris-HCl buffer. -

Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis:

Calculate

Mechanistic Visualization: Ligand-Receptor Interaction

The following diagram models the hypothetical interaction of a 1-FMP derivative within the D2 receptor binding pocket, highlighting the dual-anchor mechanism.

Figure 2: Pharmacophore mapping of 1-FMP derivatives within the GPCR binding pocket.

Comparative Data: Bioisosteric Analysis

The table below illustrates hypothetical SAR data comparing the 3-Furylmethyl moiety against standard scaffolds in a D2 receptor binding assay.

| R-Group Substituent | LogP (Calc) | D2 Receptor Ki (nM) | 5-HT1A Ki (nM) | Notes |

| 3-Furylmethyl (1-FMP) | 2.1 | 12.5 | 8.4 | Balanced profile; improved metabolic stability. |

| Benzyl | 2.8 | 18.2 | 15.0 | Higher lipophilicity; higher non-specific binding. |

| 2-Thienylmethyl | 2.6 | 10.1 | 22.0 | High D2 affinity but lower selectivity vs 5-HT. |

| Methyl | 0.8 | >1000 | >500 | Loss of hydrophobic pocket interaction. |

References

-

Romanelli, M., et al. (2023).[2] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

-

McCreary, A. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

-

Matulenko, M. A., et al. (2004).[3] Synthesis and Functional Activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: Selective Dopamine D4 Receptor Agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Butini, S., et al. (2010). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Chemical Neuroscience. Available at: [Link]

-

Ye, Z., et al. (2016).[2] Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Radiosynthesis and Validation of [¹¹C]N-Methyl-1-(3-Furylmethyl)piperazine for Sigma-1 Receptor Profiling

Executive Summary

This application note details the protocol for the radiolabeling of 1-(3-Furylmethyl)piperazine with Carbon-11 (¹¹C) to generate the positron emission tomography (PET) tracer [¹¹C]N-methyl-1-(3-furylmethyl)piperazine .

The furan-piperazine moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for Sigma-1 (

Key Technical Constraint: The furan ring is acid-sensitive. This protocol utilizes a mild, base-mediated methylation strategy and neutral-pH HPLC purification to prevent furan ring-opening or polymerization.

Strategic Rationale & Mechanism

Why Carbon-11?

While Fluorine-18 is often preferred for its longer half-life (110 min), Carbon-11 (20.4 min) allows for isotopic labeling . Methylating the secondary amine with [¹¹C]CH₃I creates a tracer chemically identical to the putative drug candidate (N-methyl derivative). This avoids the "isotope effect" or structural changes associated with introducing bulky fluoro-groups, ensuring the binding affinity (

Reaction Mechanism

The synthesis relies on a nucleophilic substitution (

Chemical Safety Note: The furan ring is electron-rich and susceptible to electrophilic aromatic substitution or acid-catalyzed hydrolysis. Harsh acidic deprotection steps or highly acidic HPLC mobile phases must be avoided.

Radiosynthesis Workflow (Visualization)

The following diagram outlines the automated synthesis loop, highlighting the critical control points for furan stability.

Caption: Workflow for [¹¹C]N-methylation. Note the mild reactor temperature (40°C) to preserve the furan moiety.

Experimental Protocols

Materials Required[1][2]

-

Precursor: 1-(3-Furylmethyl)piperazine (>98% purity).

-

Radionuclide: [¹¹C]CO₂ generated via ¹⁴N(p,α)¹¹C nuclear reaction.

-

Methylating Agent: [¹¹C]Methyl Iodide ([¹¹C]MeI) or [¹¹C]Methyl Triflate ([¹¹C]MeOTf).[1]

-

Solvent: Anhydrous Dimethylformamide (DMF).

-

Base: 0.5M Sodium Hydroxide (NaOH) or Tetrabutylammonium hydroxide (TBAH). Note: Piperazine is basic, but a catalytic base ensures the amine is deprotonated/active.

Step-by-Step Radiosynthesis

-

Precursor Preparation: Dissolve 1.0 mg of 1-(3-Furylmethyl)piperazine in 300 µL of anhydrous DMF. Add 2 µL of 0.5M NaOH.

-

Expert Insight: Avoid DMSO if possible, as it can be difficult to remove during solid-phase extraction (SPE) formulation without residual solvent spikes.

-

-

Trapping: Distill [¹¹C]MeI into the reaction vessel containing the precursor solution at room temperature.

-

Reaction: Seal the vessel and heat to 40°C for 2 minutes .

-

Caution: Do not exceed 60°C. High heat may promote methylation of the furan ring or ring-opening.

-

-

Quenching: Add 1.5 mL of HPLC mobile phase to quench the reaction.

-

Purification (Semi-Prep HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 10µm, 250 x 10 mm).

-

Mobile Phase: 40% Acetonitrile / 60% 0.1M Ammonium Acetate (pH 6.8).

-

Flow Rate: 4-6 mL/min.

-

Detection: UV (254 nm) and Gamma (NaI).

-

Logic: Ammonium acetate provides a neutral pH buffer, protecting the acid-labile furan ring during purification.

-

-

Formulation: Dilute the collected product fraction with 40 mL water, pass through a C18 Sep-Pak light, wash with 10 mL water, and elute with 1 mL Ethanol followed by 9 mL Saline.

Quality Control (QC) Specifications

| Test | Method | Acceptance Criteria |

| Radiochemical Purity | Analytical HPLC | > 95% |

| Chemical Purity | Analytical HPLC (UV 254nm) | No significant precursor peaks |

| Molar Activity | Derived from HPLC mass peak | > 37 GBq/µmol (> 1000 mCi/µmol) |

| pH | pH Strip | 4.5 – 7.5 |

| Residual Solvent | GC | DMF < 880 ppm, EtOH < 10% |

Biological Validation: Receptor Binding Assay

Once the tracer is synthesized, it must be validated for receptor specificity (likely Sigma-1 or 5-HT subtypes).

Protocol: Saturation Binding

-

Tissue Source: Rat brain homogenate (cortex/hippocampus) or HEK293 cells overexpressing

receptor. -

Incubation: Incubate 100 µL tissue with increasing concentrations of [¹¹C]N-methyl-1-(3-furylmethyl)piperazine (0.1 nM – 20 nM).

-

Non-Specific Binding (NSB): Define using 10 µM Haloperidol (Sigma antagonist) or SA4503.

-

Equilibrium: Incubate for 60 mins at 37°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

Binding Pathway Visualization

Caption: Workflow for Saturation Binding Assay to determine Kd and Bmax.

Troubleshooting & Expert Tips

-

Low Yields: If radiochemical yield (RCY) is <10%, check the dryness of the DMF. Moisture quenches [¹¹C]MeI. Alternatively, switch to [¹¹C]Methyl Triflate, which is more reactive and requires no base, minimizing side reactions.

-

Precursor Instability: If the precursor shows degradation peaks on HPLC before labeling, store the 1-(3-Furylmethyl)piperazine under Argon at -20°C. Furans oxidize over time.

-

Breakthrough in SPE: If the product does not stick to the C18 Sep-Pak during formulation, ensure the dilution factor is sufficient (reduce organic content to <5% before loading).

References

-

Sigma-1 Receptor Ligands

- Review of Sigma-1 ligands and their therapeutic potential (including piperazine scaffolds).

- Vavers, E., et al. (2019). "Sigma-1 receptor modulators in the treatment of CNS diseases." Journal of Pharmaceutical Sciences.

-

(Representative context for Sigma-1 ligands).

-

Radiosynthesis of Piperazines

- Standard protocol for [11C]methyl

- Gomez, L., et al. (2014). "Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide." Journal of Labelled Compounds and Radiopharmaceuticals.

-

Furan Stability in Chemistry

- Discussion on the stability of furan rings in synthetic conditions.

-

Galkin, K. I., et al. (2025).[2] "General scheme of the study of furan stability." Molecules.

-

Receptor Binding Protocols

- Methodology for 5-HT and Sigma receptor binding assays.

- Molavi, S., et al. (2023). "99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors." Journal of Mazandaran University of Medical Sciences.

Sources

Troubleshooting & Optimization

"troubleshooting inconsistent results in 1-(3-Furylmethyl)piperazine assays"

The following technical guide addresses the specific stability and assay interference challenges associated with 1-(3-Furylmethyl)piperazine and structurally related furan-piperazine scaffolds. This guide is structured to troubleshoot inconsistent biological data by isolating chemical liabilities inherent to this pharmacophore.

Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Variability, Potency Drift, and False Positives in Screening Assays[1]

Executive Summary

1-(3-Furylmethyl)piperazine is a valuable fragment in medicinal chemistry, often serving as a linker in GPCR ligands (e.g., Sigma receptors, CXCR4) and kinase inhibitors.[1] However, it presents a "dual-threat" liability in biological assays:

-

The Furan Ring: Highly susceptible to oxidative ring opening, forming reactive dicarbonyl species that covalently modify proteins.[1]

-

The Piperazine Moiety: A secondary amine (pKa ~9.[1]8) that introduces hygroscopicity and pH-dependent solubility issues.[1]

This guide moves beyond basic handling to address the mechanistic causes of assay failure.

PART 1: DIAGNOSTIC WORKFLOW

"My IC50 values shift significantly between fresh and stored batches."

Before adjusting assay parameters, you must validate the chemical integrity of your material.[1] Furan derivatives are notorious for "silent" degradation where the parent mass disappears without obvious precipitation, often forming soluble polymers or ring-opened species.[1]

Troubleshooting Decision Tree

(Caption: Diagnostic logic flow for isolating the source of inconsistency in furan-piperazine assays.)

PART 2: CRITICAL FAILURE MODES & SOLUTIONS

1. The "Oxidation Trap" (Compound Integrity)

Symptom: Loss of potency over time in DMSO storage; appearance of yellow/brown discoloration in stock solutions.[1] Mechanism: The electron-rich furan ring is sensitive to singlet oxygen and radical oxidation.[1] In the presence of light or trace peroxides in DMSO, the furan ring undergoes oxidative cleavage to form cis-enediones (e.g., 4-oxo-2-pentenal derivatives). These are highly reactive electrophiles that can polymerize or react with nucleophiles in your assay protein [1, 5].[1]

Protocol: Stabilization Strategy

-

Solvent Choice: Do not store 1-(3-Furylmethyl)piperazine in DMSO for >1 week at room temperature.[1] DMSO is hygroscopic and often contains trace peroxides.[1]

-

Storage: Solid form must be stored at -20°C under inert gas (Argon/Nitrogen).

-

QC Step: Run a "blank" LC-MS injection of your DMSO stock before key assays.[1] Look for [M+16] (oxidation) or [M+32] (dioxygenation) peaks.[1]

2. The "Basicity Spike" (Solubility & pH)